N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 1H-imidazole moiety linked via a propyl chain and a 4-ethyl-substituted benzo[d]thiazole group. Structural analogs of this compound are often explored for kinase inhibition, antimicrobial activity, or receptor modulation due to the imidazole and benzothiazole pharmacophores .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-4-17-7-5-8-21-22(17)26-24(32-21)28(13-6-12-27-14-11-25-16-27)23(29)18-9-10-19(30-2)20(15-18)31-3;/h5,7-11,14-16H,4,6,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSXCERFXFVZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
It has a molecular weight of 487.0 g/mol and features a complex structure that includes an imidazole ring, a thiazole moiety, and methoxy groups, which are significant for its biological interactions .
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain analogs can inhibit cell proliferation in colorectal cancer models, showcasing IC50 values in the low micromolar range. This suggests a promising potential for therapeutic applications in oncology .
2. Enzyme Inhibition
The compound has been identified as an inhibitor of thromboxane synthetase , an enzyme implicated in various pathological conditions including cardiovascular diseases. By inhibiting this enzyme, the compound may help in managing conditions characterized by thromboxane A2 imbalance .
3. Antimicrobial Properties
Similar compounds have shown effectiveness against a range of bacterial strains, indicating that this compound may also possess antimicrobial activity . Preliminary studies suggest that it could be effective against both Gram-positive and Gram-negative bacteria, although specific data on this compound is still limited.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The imidazole and thiazole components may facilitate binding to specific receptors involved in cancer progression and inflammation.
- Metabolic Pathway Interference : The compound may interfere with metabolic pathways by inhibiting key enzymes, thus altering cellular functions.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of related compounds, one derivative showed significant inhibition of tumor growth in xenograft models. The treatment resulted in reduced expression of Ki67, a marker for cell proliferation, indicating the compound's potential to slow down cancer progression .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share structural similarities with the target molecule but differ in substituents, aromatic systems, or side chains:
Table 1: Key Structural Comparisons
*Molecular weight calculated based on formula C24H25ClN4O3S (analogous to ).
Functional and Pharmacological Differences
- 3,4-Dimethoxybenzamide vs. 3,5-dimethoxybenzamide: The meta-substitution in the latter may reduce steric hindrance, altering selectivity for enzymes like kinases or cytochrome P450 isoforms . The dihydrodioxine ring in introduces rigidity and electron-rich regions, which could influence π-π stacking or metabolic stability compared to the flexible benzamide linker in the target compound.
- For example, imidazole-containing benzothiazoles are known to inhibit fungal CYP51 , whereas dihydrodioxine derivatives may target oxidative stress pathways . The branched-chain analog lacks the benzothiazole moiety, suggesting divergent targets (e.g., protease inhibition vs. kinase modulation).
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including alkylation, condensation, and cyclization. For example, imidazole-propyl intermediates (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) can be synthesized via nucleophilic substitution or Mannich reactions . Benzothiazole derivatives are typically prepared by cyclizing substituted thioureas with α-halo ketones. Final coupling of the imidazole and benzothiazole moieties with a dimethoxybenzamide group may require amide bond formation using coupling agents like EDC/HOBt .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- FT-IR : Confirm functional groups (e.g., C=O stretch in amide at ~1650 cm⁻¹, C-N stretches in imidazole/thiazole rings).
- 1H/13C NMR : Assign peaks based on substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzothiazole at δ 7.0–8.5 ppm).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₂₅H₂₈ClN₅O₃S: calculated 538.18, observed 538.19) .
Q. What safety protocols are critical during synthesis and handling?
- Methodology :
- Ventilation : Ensure fume hoods for volatile intermediates (e.g., chlorinated reagents).
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with irritants like HCl gas (generated during salt formation) .
- Spill management : Use inert absorbents (e.g., vermiculite) for spills and avoid aqueous washing to prevent exothermic reactions .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound’s synthesis?
- Methodology : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Response variables : Yield, purity.
- Factors : Reaction time (6–24 hrs), temperature (60–100°C), molar ratio (1:1 to 1:3).
- Statistical analysis : Use ANOVA to identify significant factors. Evidence from chemical engineering DOE frameworks suggests reducing trial numbers by 40–60% while maintaining accuracy .
Q. What computational strategies predict the reactivity and stability of intermediates in the synthesis pathway?
- Methodology :
- Quantum chemical calculations : Optimize transition-state geometries (e.g., DFT at B3LYP/6-31G* level) to model cyclization steps.
- Reaction path simulations : Tools like ICReDD integrate computational and experimental data to predict feasible routes (e.g., imidazole-propyl intermediate stability under acidic conditions) .
- Molecular dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
Q. How can researchers analyze discrepancies in biological activity data across studies?
- Methodology :
- Meta-analysis : Compare IC₅₀ values from cytotoxicity assays (e.g., MTT or SRB) while controlling for variables like cell line (HeLa vs. HEK293) and assay protocols .
- Dose-response modeling : Use nonlinear regression to resolve outliers (e.g., Hill slopes deviating from sigmoidal curves).
- Structural analogs : Cross-reference with derivatives (e.g., ethyl 2-{2-[(E)-imidamido]thiazol-4-yl}benzoate) to identify structure-activity relationships (SAR) .
Q. What methodologies assess the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., kinase domains). For example, benzothiazole derivatives show π-π stacking with tyrosine residues .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .
- In vitro assays : Test inhibition of enzymatic activity (e.g., COX-2 or HDAC) at varying concentrations (1–100 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
